1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE
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Overview
Description
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE is a complex organic compound that features a combination of benzenesulfonyl, thiophene, oxazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes sulfonylation to introduce the benzenesulfonyl group. This intermediate is then reacted with an oxazole derivative under specific conditions to form the oxazole ring. Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can yield benzene derivatives .
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electron-withdrawing group, enhancing the compound’s reactivity. The thiophene and oxazole rings can participate in π-π interactions with biological targets, while the piperazine moiety can interact with receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea.
Oxazole Derivatives: Compounds like 4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole.
Piperazine Derivatives: Compounds like 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one
Uniqueness
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group enhances its reactivity, while the thiophene and oxazole rings provide stability and potential for π-π interactions. The piperazine moiety adds versatility in terms of biological activity .
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-2-21-10-12-22(13-11-21)19-18(20-17(25-19)16-9-6-14-26-16)27(23,24)15-7-4-3-5-8-15/h3-9,14H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOYCEZPBKOWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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